An In-Depth Technical Guide to 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS: 39235-58-0): Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide to 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS: 39235-58-0): Synthesis, Characterization, and Biological Significance
This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a key pharmaceutical intermediate and a compound of interest for its potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and known biological activities.
Introduction and Chemical Profile
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, also known by its synonym 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, is an aromatic ketone with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure features a phenyl ring substituted with a hydroxyl group, a hydroxymethyl group, and an acetyl group. This unique combination of functional groups imparts the molecule with notable chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39235-58-0 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid, powder or crystalline | Vendor Data |
| IUPAC Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [1] |
| Synonyms | 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, Salbutamol Impurity C | [3][4] |
Synthesis Pathway: A Two-Step Approach
The synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone can be efficiently achieved through a two-step process commencing with the Fries rearrangement of phenyl acetate to yield 4-hydroxyacetophenone, followed by a targeted hydroxymethylation.
Step 1: Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones.[5] In this step, phenyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to predominantly form the para-substituted product, 4-hydroxyacetophenone.[6]
Experimental Protocol: Synthesis of 4-Hydroxyacetophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).
-
Solvent and Reactant Addition: Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath. Slowly add phenyl acetate (1.0 eq) to the stirred suspension.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxyacetophenone.
Step 2: Ortho-Hydroxymethylation of 4-Hydroxyacetophenone
The second step involves the introduction of a hydroxymethyl group at the ortho position to the hydroxyl group of 4-hydroxyacetophenone. This can be achieved through reaction with formaldehyde in the presence of a base.[7][8] The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the para position is already occupied by the acetyl group, the hydroxymethyl group is directed to one of the ortho positions.
Experimental Protocol: Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 eq), to the solution and stir until it dissolves. To this mixture, add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.
Caption: Synthetic workflow for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
As an impurity in the pharmaceutical manufacturing of Salbutamol, established HPLC methods for Salbutamol can be adapted for the analysis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.[9][10] A reverse-phase HPLC method is generally suitable.
Illustrative HPLC Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, for reproducibility.
This method allows for the determination of the purity of the synthesized compound and can be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, the phenolic hydroxyl proton, and the methyl protons of the acetyl group. The splitting patterns and chemical shifts provide definitive structural confirmation. Expected chemical shifts (in ppm, relative to TMS) would be approximately:
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the hydroxymethyl carbon, and the methyl carbon, further confirming the molecular structure.[14]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a prominent peak at m/z 151, and the loss of the entire acetyl group (•COCH₃) to give a peak at m/z 123.[15] Further fragmentation of the aromatic ring can also be observed.
Caption: Analytical workflow for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone.
Biological Significance and Potential Applications
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is recognized as a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of anti-inflammatory drugs.[16] Its inherent chemical structure also suggests potential for direct biological activity.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a key building block in the synthesis of more complex pharmaceutical molecules. It is notably used in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs).[16] The presence of multiple reactive sites—the phenolic hydroxyl, the benzylic alcohol, and the ketone—allows for a variety of chemical modifications to build more elaborate drug scaffolds.
Potential Anti-Inflammatory and Antioxidant Activity
The phenolic hydroxyl group is a well-known pharmacophore that contributes to antioxidant and anti-inflammatory properties. While specific studies on 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone are not extensively reported in publicly available literature, its structural motifs suggest a high likelihood of such activities.
Mechanism of Action (Hypothesized):
-
Antioxidant Activity: Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. The antioxidant capacity can be quantitatively assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][17]
-
Anti-Inflammatory Activity: The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key inflammatory signaling pathways. It is plausible that 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone could inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19][20][21] Inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as prostaglandins and cytokines.[22]
Experimental Protocols for Biological Activity Assessment:
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
NF-κB Inhibition Assay (in vitro):
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[23][24]
-
Caption: Hypothesized biological activity pathways for the target compound.
Conclusion
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is a versatile molecule with established importance as a pharmaceutical intermediate and potential for inherent biological activity. The synthetic route via Fries rearrangement and subsequent hydroxymethylation is a robust and scalable approach. Its analytical characterization can be thoroughly performed using standard chromatographic and spectroscopic techniques. Further investigation into its anti-inflammatory and antioxidant properties, particularly through targeted in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with this promising compound.
References
- Budanova L., Ivanauskas L., Vyshnevsky I., Georgiyants V. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska Slov Farm, 69(5-6), 211-217.
-
MySkinRecipes. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]
-
PrepChem. (2024). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from [Link]
-
SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]
-
Journal of Inflammation Research. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH Radical Scavenging Activity of Compounds 1-4. Retrieved from [Link]
-
Journal of Inflammation Research. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxymethylation. Retrieved from [Link]
-
MDPI. (2023). DPPH Radical Scavenging Activity of New Phenolics from the Fermentation Broth of Mushroom Morehella importuna. Retrieved from [Link]
-
ResearchGate. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Scavenging activities of the compounds 1-4 on DPPH radical. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for hydroxymethylation.
-
National Institutes of Health. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). COX Inhibitors. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326280). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Coxibs: cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 questions with answers in HYDROXYMETHYLATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxymethylation of lignin using formaldehyde. Retrieved from [Link]
Sources
- 1. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | C9H10O3 | CID 659427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 39235-58-0|1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. Salbutamol Impurities | SynZeal [synzeal.com]
- 4. Salbutamol EP Impurity C : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. DPPH Radical Scavenging Activity of New Phenolics from the Fermentation Broth of Mushroom Morehella importuna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 8. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. compoundchem.com [compoundchem.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326280) [np-mrd.org]
- 15. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]
- 16. CN108863753B - Salbutamol impurity and synthetic method thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. [Coxibs: cyclooxygenase-2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
